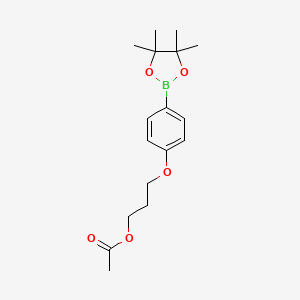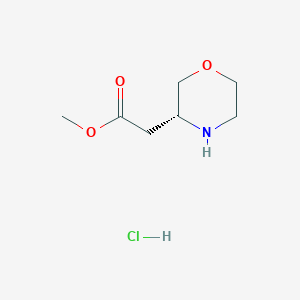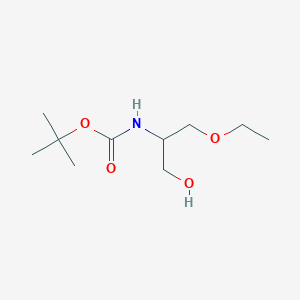
3-(4-(4,4,5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl” is a chemical substance with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Chemical Reactions Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl” is known to participate in various chemical reactions. For instance, it can be used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl” has a molecular weight of 127.98 . Its density is 0.882 g/mL at 25 °C, and it has a boiling point of 42-43 °C/50 mmHg .Mechanism of Action
Target of Action
The primary target of the compound “3-(4-(4,4,5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)propyl acetate” is currently unknown. This compound is a derivative of tetramethyl-1,3,2-dioxaborolane , which is commonly used in organic synthesis . .
Mode of Action
As a derivative of tetramethyl-1,3,2-dioxaborolane , it may participate in borylation reactions . Borylation is a type of chemical reaction where a boron atom is introduced into a molecule. This can significantly alter the chemical properties of the molecule and potentially its biological activity.
Biochemical Pathways
Compounds containing a dioxaborolane group have been used in suzuki-miyaura cross-coupling reactions , which are widely used in the synthesis of biologically active compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability could be affected by temperature, pH, and the presence of other chemicals . Furthermore, its efficacy could be influenced by the biological environment, including the presence of specific enzymes, proteins, or cellular structures.
properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO5/c1-13(19)20-11-6-12-21-15-9-7-14(8-10-15)18-22-16(2,3)17(4,5)23-18/h7-10H,6,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYUPQDYVFVDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCOC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)




